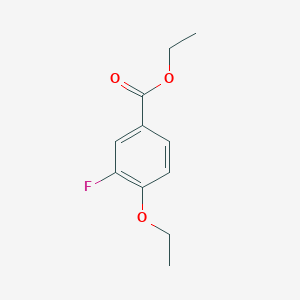

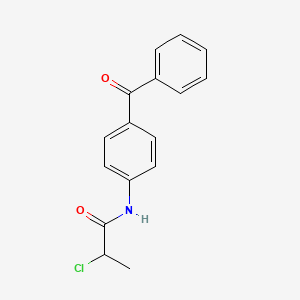

![molecular formula B4H24Na2O19 B7988601 Na2[B4O5(OH)4].10H2O](/img/structure/B7988601.png)

Na2[B4O5(OH)4].10H2O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

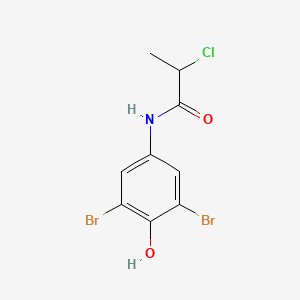

Borax is a hydrate that is the decahydrate form of disodium tetraborate. It has a role as a protective agent. It is a hydrate, an inorganic sodium salt, a tetraborate(2-) and a boron molecular entity. It contains a disodium tetraborate.

Applications De Recherche Scientifique

Structural and Property Analysis : A study by Neiner et al. (2017) delved into the structural properties of sodium enneaborate, a compound closely related to borax. They examined its crystal structure and properties, noting that it transforms into different compounds upon heating (Neiner et al., 2017).

Thermochemical Properties : Zhou et al. (2006) conducted research on the thermochemistry of NaRb[B4O5(OH)4]·4H2O, a variant of borax. They measured enthalpies of solution and formation, contributing to a deeper understanding of the compound's thermodynamic properties (Zhou et al., 2006).

Synthesis and Characterization of Analogous Compounds : Zhao et al. (2009) focused on synthesizing and characterizing NaCs[B4O5(OH)4]·4H2O, another borate closely related to borax. Their work included determining the compound's enthalpy of formation and its standard molar entropy (Zhao et al., 2009).

Optical Properties of Mixed Alkali-Metal Borates : A study by Wu et al. (2017) explored the synthesis of mixed-alkali-metal borates, including compounds related to borax. They found that these materials exhibit potential in UV nonlinear optical applications, demonstrating the versatility of borates in optical technology (Wu et al., 2017).

Polyborate Equilibria in Aqueous Solutions : Heller et al. (1980) investigated polyborate equilibria in aqueous solutions. Their research utilized NMR and Raman spectroscopy to provide insights into the behavior of borates like Na2[B4O5(OH)4] in different environments (Heller et al., 1980).

Thermodynamic Model in Ternary Systems : Chen et al. (2019) developed a thermodynamic model for a ternary system involving borax. This study contributed to understanding the solubility and phase behavior of borax in various conditions (Chen et al., 2019).

Crystal Growth and Linear Optical Properties : Hellwig et al. (2000) focused on the crystal growth and linear optical properties of hydrated tetraborates, including borax. They explored its phase transitions and optical characteristics, which are essential for potential applications in nonlinear optics (Hellwig et al., 2000).

Propriétés

IUPAC Name |

disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;decahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H4O9.2Na.10H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;;;/h5-8H;;;10*1H2/q-2;2*+1;;;;;;;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXQAZYFZVZEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H24Na2O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Na2[B4O5(OH)4].10H2O | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

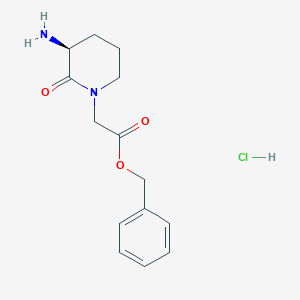

![4-(bromomethyl)-N-[4-(trifluoromethylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B7988567.png)

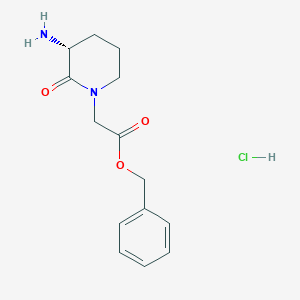

![4-(bromomethyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B7988574.png)

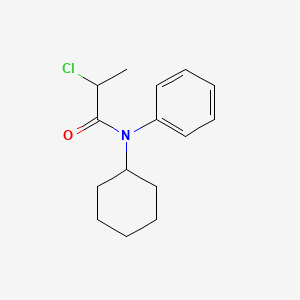

![2,5-Bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one](/img/structure/B7988589.png)